N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide
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Description
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine based systems have been shown to have numerous practical applications .
Synthesis Analysis
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis
Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis
Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact structure. For example, the presence of functional groups, such as carbonyl groups, can influence properties like polarity and reactivity .Future Directions
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
The pyridazine ring, a core component of this compound, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Pharmacokinetics
The inherent polarity of the pyridazine ring, a core component of this compound, contributes to its low cytochrome p450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac herg potassium channel .
Result of Action
Pyridazine derivatives have been demonstrated to possess a wide range of pharmacological properties .
Action Environment
The inherent physicochemical properties of the pyridazine ring, a core component of this compound, can be advantageous when deployed judiciously .
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(pyridazin-3-ylamino)azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-20(2)25(23,24)14-7-5-12(6-8-14)16(22)21-10-13(11-21)18-15-4-3-9-17-19-15/h3-9,13H,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELYDGRZMJWUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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